molecular formula C22H24O4 B13717467 trans-2-(o-Tolyl)cyclopropanecarboxylic Acid

trans-2-(o-Tolyl)cyclopropanecarboxylic Acid

Cat. No.: B13717467
M. Wt: 352.4 g/mol
InChI Key: QVXZDRDQHQJTGR-UHFFFAOYSA-N
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Description

trans-2-(o-Tolyl)cyclopropanecarboxylic acid is a cyclopropane-containing carboxylic acid derivative with an ortho-methylphenyl (o-tolyl) substituent at the C2 position of the cyclopropane ring. Its IUPAC name is (1S,2S)-2-(2-methylphenyl)cyclopropane-1-carboxylic acid, and it is identified by CAS numbers 1821747-79-8 and 705250-88-0 . The compound’s structure combines the steric constraints of the cyclopropane ring with the hydrophobic and electronic effects of the o-tolyl group, making it a versatile scaffold in medicinal chemistry and enzyme inhibition studies. Its trans-configuration ensures distinct spatial orientation, influencing binding interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula

C22H24O4

Molecular Weight

352.4 g/mol

IUPAC Name

2-(2-methylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/2C11H12O2/c2*1-7-4-2-3-5-8(7)9-6-10(9)11(12)13/h2*2-5,9-10H,6H2,1H3,(H,12,13)

InChI Key

QVXZDRDQHQJTGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC2C(=O)O.CC1=CC=CC=C1C2CC2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(o-Tolyl)cyclopropanecarboxylic Acid typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the synthetic routes mentioned above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: trans-2-(o-Tolyl)cyclopropanecarboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

trans-2-(o-Tolyl)cyclopropanecarboxylic Acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-(o-Tolyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

a. Fluorinated Derivatives

  • trans-2-(3′,4′-Difluorophenyl)cyclopropanecarboxylic acid (CAS 220352-36-3): The introduction of fluorine atoms at the 3′ and 4′ positions enhances electronegativity and metabolic stability compared to the o-tolyl derivative. This compound exhibits improved binding to targets like cytochrome P450 enzymes due to fluorine’s strong electron-withdrawing effects .

b. Heteroaromatic Derivatives

  • trans-2-(Pyridin-3-yl)cyclopropanecarboxylic acid : Substitution with a pyridine ring introduces hydrogen-bonding capabilities, enhancing interactions with nicotinamide phosphoribosyltransferase (NAMPT). Fragment-based optimization of this scaffold yielded inhibitors with IC50 values < 10 nM, surpassing the o-tolyl derivative in potency .
  • trans-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid: The pyrazole group improves solubility and pharmacokinetic properties, with reported nanomolar activity against NAMPT .

Modifications to the Cyclopropane Core

  • trans-2-(Difluoromethyl)cyclopropanecarboxylic acid (CAS 1314960-20-7): The difluoromethyl group increases lipophilicity (logP ~1.8) and resistance to oxidative metabolism compared to the methyl group in the o-tolyl derivative .
  • cis-2-(Aminomethyl)cyclopropanecarboxylic acid: The cis-configuration alters conformational flexibility, enabling stronger agonism at GABA receptors (EC50 = 2.3 μM) compared to the trans-isomer, which is inactive .

Metabolic and Physicochemical Properties

  • Metabolism :

    • The o-tolyl derivative undergoes cytochrome P450-mediated hydroxylation at the methyl group, forming a hydroxybutyric acid metabolite . In contrast, fluorinated analogues (e.g., 3′,4′-difluoro) resist oxidative degradation due to fluorine’s inductive effects .
    • Cyclopropanecarboxylic acid derivatives are metabolized via carnitine-dependent pathways. The o-tolyl group slows conversion to γ-hydroxybutyric acid compared to unsubstituted cyclopropanecarboxylic acid .
  • Physicochemical Properties :

    • logP : o-Tolyl derivative (logP ~2.1) vs. pyridin-3-yl analogue (logP ~1.2) .
    • Solubility : Pyrazole-substituted derivatives exhibit higher aqueous solubility (>50 μM) than the o-tolyl compound (<10 μM) .

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